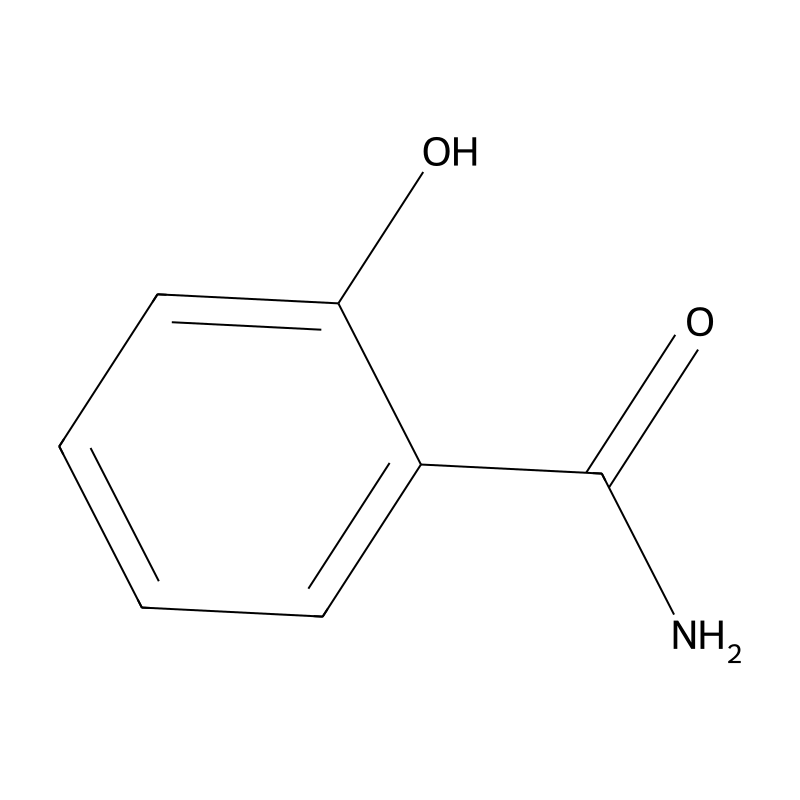

Salicylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C

SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE

FREELY SOL IN SOLN OF ALKALIES

SOL IN CHLOROFORM, ALC, ETHER

Water solubility = 2.06X10+3 mg/L at 25 °C

2060 mg/L @ 25 °C (exp)

Synonyms

Canonical SMILES

Model Compound for Drug Disposition Studies:

Salicylamide's well-understood metabolism makes it a valuable tool for studying how the body absorbs, processes, and eliminates drugs. Researchers use it to investigate various aspects of drug disposition, including absorption, distribution, metabolism, and excretion ].

Exploring Antiviral Properties:

While not commonly used as an antiviral medication itself, salicylamide derivatives have shown promise in combating various viruses. Studies suggest that these derivatives can inhibit the replication of a broad spectrum of viruses, including flavivirus, influenza A virus, and coronavirus ].

Development of New Therapeutic Agents:

Researchers are actively exploring the potential of salicylamide and its derivatives in developing new treatments for various diseases. This includes investigating their potential for conditions like Alzheimer's disease, where studies have shown promising results for specific salicylamide derivatives ].

Salicylamide is an organic compound with the chemical formula . It is also known by various synonyms, including 2-hydroxybenzamide and 2-carbamoylphenol. Salicylamide features a hydroxyl group and an amide functional group attached to a benzene ring, which contributes to its unique properties and biological activities. It is a white crystalline solid that is soluble in water and organic solvents, making it versatile for various applications in pharmaceuticals and organic synthesis .

The exact mechanism of action of salicylamide is not fully understood, but it is believed to be similar to that of aspirin. Salicylamide may inhibit the enzyme cyclooxygenase (COX), which plays a role in the production of prostaglandins, inflammatory mediators that contribute to pain and fever []. However, further research is needed to fully elucidate its specific mechanism compared to aspirin and other pain relievers.

- Acylation Reactions: Salicylamide can react with acyl chlorides or anhydrides to form N-acyl derivatives.

- Hydrolysis: Under acidic or basic conditions, salicylamide can hydrolyze to yield salicylic acid and ammonia.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Amidation: Salicylamide can react with various amines to form substituted salicylamides .

Salicylamide exhibits notable biological activities, primarily as an analgesic and anti-inflammatory agent. It is structurally similar to salicylic acid, which is known for its pain-relieving properties. Salicylamide has been studied for its potential effects on:

- Pain Relief: It acts similarly to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.

- Antimicrobial Properties: Some studies suggest that salicylamide may possess antimicrobial activity against certain bacterial strains .

Salicylamide can be synthesized through various methods:

- Direct Amide Formation:

- From Salicylic Acid Esters:

- Microwave-Assisted Synthesis:

- Catalytic Methods:

Salicylamide has several applications across different fields:

- Pharmaceuticals: Used as an analgesic and anti-inflammatory agent in formulations for treating pain and fever.

- Analytical Chemistry: Employed as a reagent in various analytical techniques due to its ability to form complexes with metal ions.

- Organic Synthesis: Serves as an intermediate in the synthesis of other pharmaceutical compounds and dyes .

Salicylamide has been studied for its interactions with various drugs, particularly concerning its effects on drug metabolism and excretion. For example:

- It may decrease the excretion rate of Benznidazole, leading to increased serum levels of this drug, which could enhance its therapeutic effects but also increase the risk of side effects .

- Additionally, salicylamide's interaction with other NSAIDs may lead to cumulative effects on renal function due to their shared metabolic pathways.

Salicylamide shares structural similarities with several other compounds, which include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aspirin | C9H8O4 | Acetylated derivative of salicylic acid; stronger anti-inflammatory properties. |

| Acetaminophen | C8H9NO2 | Analgesic with less anti-inflammatory activity compared to salicylamide. |

| 5-Aminosalicylic Acid | C7H8N2O3 | Used primarily in inflammatory bowel disease treatment; contains an amino group. |

| Salicylic Acid | C7H6O3 | Parent compound; exhibits strong anti-inflammatory action but lacks amide functionality. |

Uniqueness of Salicylamide:

Salicylamide is unique due to its balanced analgesic properties combined with mild anti-inflammatory effects, making it distinct from both stronger NSAIDs like aspirin and alternative analgesics like acetaminophen. Its dual functionality allows it to be a versatile compound in therapeutic formulations.

The historical development of salicylamide is intrinsically linked to the broader discovery and utilization of salicylic acid derivatives that revolutionized modern medicine. The foundation for salicylamide development emerged from the pioneering work on salicylic acid compounds, which began with Edward Stone's 1763 clinical reports on willow bark remedies for fever and pain treatment. The pharmacologically active principles were subsequently isolated from natural sources by Italian, German, and French scientists between 1826 and 1829, establishing the scientific groundwork for synthetic derivative development.

The synthetic breakthrough came when Hermann Kolbe achieved the first fully synthetic salicylate production from sodium phenolate and carbon dioxide in 1859, a procedure later improved by Schmitt and known as the Kolbe-Schmitt reaction. This technological advancement enabled large-scale production independent of natural sources, dramatically reducing costs and opening possibilities for derivative synthesis. Friedrich von Heyden's industrial-scale implementation of this process marked the transition from laboratory curiosity to commercial pharmaceutical production, establishing the foundation for subsequent salicylamide development.

Salicylamide itself emerged as a distinct entity within this family of compounds, representing the amide derivative of salicylic acid with the chemical designation 2-hydroxybenzamide or o-hydroxybenzamide. Unlike its predecessor salicylic acid, which required modification to reduce gastrointestinal irritation, salicylamide demonstrated improved tolerability while maintaining analgesic and antipyretic properties. The compound's development represented a strategic approach to optimizing the therapeutic benefits of salicylic acid derivatives while minimizing adverse effects associated with the parent compound.

The early recognition of salicylamide's therapeutic potential led to its incorporation into various pharmaceutical formulations throughout the 20th century. The compound was notably included in combination products such as PainAid, where it worked synergistically with aspirin and caffeine, and was featured in BC Powder formulations until 2009. Historical usage in Excedrin from 1960 to 1980 demonstrated its compatibility with multiple active ingredients and its value in multi-component analgesic preparations. These early applications established salicylamide's reputation as a reliable therapeutic agent and laid the groundwork for contemporary research into its expanded applications.

Position within Salicylic Acid Derivative Family

Salicylamide occupies a unique position within the extensive family of salicylic acid derivatives, distinguished by its amide functional group that confers distinct pharmacological and physicochemical properties. The salicylic acid derivative family encompasses numerous compounds including aspirin (acetylsalicylic acid), sodium salicylate, and methyl salicylate, each exhibiting specific therapeutic characteristics based on their molecular modifications. Salicylamide's structure, featuring a hydroxyl group ortho to the carboxamide functionality, creates a molecular configuration that enables unique hydrogen bonding patterns and membrane interactions.

Comparative analysis reveals that salicylamide differs significantly from other family members in its mechanism of action and biological effects. Research on red blood cell membrane interactions demonstrates that salicylamide induces pronounced echinocytic shape changes at 5 mM concentration, exhibiting stronger effects than sodium salicylate and markedly different behavior compared to acetylsalicylic acid, which shows no morphological effects. These differences arise from salicylamide's phenolic character, which mediates molecular hydrophobicity and enables insertion into cellular membrane structures.

The compound's relationship to other salicylic acid derivatives extends beyond simple structural similarities to encompass shared synthetic pathways and common therapeutic applications. Modern synthetic approaches to salicylamide often utilize phenyl salicylate (salol) as a starting material, employing the salol process that involves heating with amines to form salicylamide derivatives. This synthetic relationship connects salicylamide to the broader chemical family while highlighting its distinct preparative requirements and unique molecular characteristics.

Within the therapeutic landscape, salicylamide's positioning reflects both historical precedent and contemporary innovation. While traditional applications focused on analgesic and antipyretic effects similar to aspirin, recent research has revealed distinctive antiviral and antibacterial properties that set it apart from other family members. The compound's ability to inhibit viral replication through mechanisms distinct from conventional salicylic acid derivatives represents a significant evolution in understanding its therapeutic potential and establishes its unique role within this important pharmaceutical family.

Historical Applications in Scientific Research

The scientific research history of salicylamide encompasses diverse applications that have evolved significantly from its initial therapeutic uses to contemporary investigations of novel mechanisms and applications. Early research focused primarily on establishing salicylamide's analgesic and antipyretic properties, comparing its efficacy to aspirin and other established pain medications. These foundational studies established the compound's safety profile and therapeutic index, providing the scientific basis for its inclusion in over-the-counter pharmaceutical formulations.

Metabolic studies emerged as a significant research focus during the mid-20th century, with investigations into salicylamide glucuronide formation providing insights into drug metabolism and detoxification processes. Research on newborn babies with glucose-6-phosphate dehydrogenase deficiency revealed significantly lower glucuronide formation compared to normal controls, establishing salicylamide as a valuable probe compound for studying phase II metabolism. These metabolic investigations demonstrated the compound's utility as a research tool for understanding drug processing mechanisms and individual variations in metabolic capacity.

Membrane biology research utilized salicylamide as a model compound for investigating drug-membrane interactions and cellular effects. Studies on red blood cell morphology revealed dose-dependent echinocytic shape changes, providing insights into how pharmaceutical compounds interact with biological membranes. This research established salicylamide as a useful probe for membrane studies and contributed to understanding structure-activity relationships within the salicylic acid derivative family.

Contemporary research has expanded salicylamide's scientific applications into areas of infectious disease and drug repurposing. Investigations into broad-spectrum antiviral activity have positioned the compound as a valuable research tool for understanding viral inhibition mechanisms and developing new therapeutic strategies. Similarly, research into antibacterial properties against multidrug-resistant organisms has established salicylamide as a promising candidate for addressing contemporary antimicrobial resistance challenges. These evolving research applications demonstrate the compound's continued relevance in modern scientific investigation and its potential for addressing current healthcare challenges.

Evolution of Salicylamide Chemistry

The chemical understanding and synthetic methodology of salicylamide have undergone substantial evolution since its initial development, reflecting advances in organic chemistry, analytical techniques, and pharmaceutical science. Early synthetic approaches relied primarily on direct modification of salicylic acid or utilization of natural salicylate sources, with limited understanding of optimal reaction conditions and mechanistic pathways. The development of the Kolbe-Schmitt reaction provided a foundation for systematic synthetic approaches, enabling more controlled and predictable salicylamide production.

Modern synthetic methodologies have introduced significant improvements in efficiency, yield, and purity. Contemporary patent literature describes sophisticated synthetic procedures utilizing urea, ammonium dihydrogen carbonate, and potassium dihydrogen phosphate with phenol under carefully controlled conditions. These advanced methods achieve remarkable purity levels exceeding 99.99% with purification rates approaching 97.42%, representing substantial improvements over historical synthetic approaches. The incorporation of specialized catalysts comprising zinc dihydrogen phosphate, lithium oxide, and sodium hydroxide demonstrates the evolution toward more precise and efficient synthetic strategies.

Process optimization research has focused extensively on reaction kinetics and mechanism elucidation. Studies utilizing phenyl salicylate as starting material have revealed the importance of Lowry-Bronsted acid catalysts in accelerating reaction rates and improving yields. These investigations demonstrated that optimal conditions involve temperatures between 150°C and 225°C with catalyst concentrations of 0.01 to 0.25 mole parts, achieving essentially complete conversion within 2.5 to 3.5 hours. Such mechanistic understanding enables precise control over synthetic outcomes and supports industrial-scale production optimization.

Crystallization and solid-state chemistry research has emerged as a significant area of investigation, with studies examining molecular clustering and nucleation behavior in various solvents. Research utilizing photon correlation spectroscopy has revealed that cluster size increases steadily over time and with concentration across undersaturated to supersaturated solutions. These investigations demonstrate that solvent selection significantly influences nucleation propensity, with cluster sizes following the order methanol < acetonitrile < ethyl acetate, providing valuable insights for optimizing crystallization processes and controlling product characteristics. This evolution in understanding crystallization behavior supports improved pharmaceutical formulation development and manufacturing consistency.

Salicylamide is an organic compound with the molecular formula C₇H₇NO₂, possessing a molecular weight of 137.136 grams per mole [1] [2]. The compound exhibits a planar molecular structure characterized by a benzene ring system with two substituent groups positioned in an ortho configuration [3]. The structural representation reveals a hydroxyl group (-OH) located at the 2-position of the benzene ring, adjacent to a primary amide functional group (-CONH₂) attached to the 1-position carbon [1] [6].

The three-dimensional conformational analysis indicates that salicylamide preferentially adopts a cis configuration due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide moiety [14] [19]. This intramolecular interaction creates a stable six-membered ring structure through hydrogen bonding, with a typical hydrogen bond distance of approximately 2.0 Angstroms [14]. The compound is assigned the Chemical Abstracts Service registry number 65-45-2 and possesses the International Chemical Identifier Key SKZKKFZAGNVIMN-UHFFFAOYSA-N [1] [3].

Table 1: Basic Chemical Properties of Salicylamide

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₂ | [1] [2] [4] |

| Molecular Weight | 137.136 g/mol | [2] [3] [6] |

| CAS Number | 65-45-2 | [1] [2] [3] |

| IUPAC Name | 2-hydroxybenzamide | [1] [3] [6] |

| Common Name | Salicylamide | [1] [6] [10] |

| Melting Point | 140-144°C | [4] [5] |

| Boiling Point | 270°C | [4] |

| Density | 1.175 g/cm³ | [4] |

| InChI Key | SKZKKFZAGNVIMN-UHFFFAOYSA-N | [1] [3] [6] |

| SMILES | NC(=O)C1=CC=CC=C1O | [6] |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-hydroxybenzamide, which precisely describes the structural features of the molecule [1] [6]. The common name salicylamide derives from its relationship to salicylic acid, representing the amide derivative of the parent salicylic acid structure [10] [15]. Alternative chemical designations include o-hydroxybenzamide, 2-carbamoylphenol, and 2-carboxamidophenol, each emphasizing different aspects of the molecular structure [1] [6].

The compound is recognized under numerous pharmaceutical and commercial names across different regions and applications [1]. Historical trade names include Urtosal, Salamide, Benesal, Algamon, and Cidal, reflecting its widespread use in pharmaceutical formulations [1]. Additional commercial designations encompass Acket, Afko-Sal, Amid-Sal, Cetamide, Dropsprin, and Liquiprin [1]. International nomenclature varies by language, with Salicilamida used in Spanish-speaking regions, Salicilamide in Italian contexts, and Salicylamid in German pharmaceutical literature [2] [26].

Table 2: Nomenclature and Alternative Designations

| Name Type | Names |

|---|---|

| IUPAC Name | 2-hydroxybenzamide |

| Common Name | Salicylamide, o-hydroxybenzamide |

| Alternative Chemical Names | 2-Carbamoylphenol, 2-Carboxamidophenol, Benzamide 2-hydroxy- |

| Pharmaceutical Names | Urtosal, Salamide, Benesal, Algamon, Cidal |

| Trade Names | Acket, Afko-Sal, Amid-Sal, Cetamide, Dropsprin, Liquiprin |

| International Names | Salicilamida (Spanish), Salicilamide (Italian), Salicylamid (German) |

Structural Comparison with Related Compounds

Salicylamide exhibits significant structural relationships with several important organic compounds, particularly within the salicylate family [17] [18]. The most direct structural analog is salicylic acid (C₇H₆O₃), which differs from salicylamide only in the replacement of the carboxylic acid group (-COOH) with a primary amide group (-CONH₂) [18] [19]. Both compounds maintain the characteristic ortho-hydroxyl substitution pattern that defines the salicylate structural motif [17].

Benzamide (C₇H₇NO) represents the non-hydroxylated analog of salicylamide, lacking the phenolic hydroxyl group that provides the distinctive hydrogen bonding capabilities [13]. The structural comparison reveals that the addition of the hydroxyl group in the ortho position significantly alters the compound's physical and chemical properties through intramolecular hydrogen bond formation [13] [14]. Aspirin, or acetylsalicylic acid (C₉H₈O₄), represents an acetylated derivative of salicylic acid and demonstrates how structural modifications can dramatically alter biological activity while maintaining the core benzene ring system [12] [18].

The positional isomer 4-hydroxybenzamide (para-hydroxybenzamide) shares the same molecular formula as salicylamide but differs in the hydroxyl group position . This positional difference eliminates the possibility of intramolecular hydrogen bonding, resulting in distinct physical properties and crystalline structures . Crystallographic studies demonstrate that salicylamide forms more stable dimeric structures in the solid state compared to its para-substituted isomer due to the combined effects of intra- and intermolecular hydrogen bonding [17] [19].

Table 3: Structural Comparison with Related Compounds

| Compound | Molecular Formula | Key Functional Groups | Hydroxyl Position | Structural Relationship |

|---|---|---|---|---|

| Salicylamide | C₇H₇NO₂ | Hydroxyl (-OH), Amide (-CONH₂) | ortho (2-position) | Reference compound |

| Salicylic Acid | C₇H₆O₃ | Hydroxyl (-OH), Carboxyl (-COOH) | ortho (2-position) | Carboxyl analog |

| Benzamide | C₇H₇NO | Amide (-CONH₂) | None | Non-hydroxylated analog |

| Aspirin (Acetylsalicylic Acid) | C₉H₈O₄ | Acetyl (-OCOCH₃), Carboxyl (-COOH) | None (acetylated) | Acetylated derivative of salicylic acid |

| 4-Hydroxybenzamide | C₇H₇NO₂ | Hydroxyl (-OH), Amide (-CONH₂) | para (4-position) | Positional isomer |

Key Functional Groups and Bonding Characteristics

The molecular architecture of salicylamide is dominated by two primary functional groups that determine its chemical behavior and physical properties [4] [13]. The phenolic hydroxyl group positioned at the ortho location relative to the amide functionality creates a unique microenvironment that facilitates intramolecular hydrogen bond formation [14] [19]. This hydroxyl group exhibits a dissociation constant (pKa) of approximately 8.2, indicating significantly lower acidity compared to other salicylic acid derivatives [4] [18].

The primary amide functional group (-CONH₂) serves as both a hydrogen bond donor and acceptor, contributing to the compound's ability to form extensive hydrogen bonding networks in crystalline structures [13] [14]. Spectroscopic analysis reveals that the amide group participates in characteristic stretching vibrations, with the carbonyl stretch appearing at approximately 1676 cm⁻¹ in infrared spectra [25]. The amino group of the amide exhibits two distinct stretching frequencies corresponding to symmetric and antisymmetric vibrations [25].

The benzene ring system provides aromatic stability through π-electron delocalization, contributing to the compound's chemical stability and ultraviolet absorption properties [13]. Nuclear magnetic resonance studies demonstrate that the aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic ring system [25]. The intramolecular hydrogen bond between the hydroxyl and amide groups creates a resonance-assisted hydrogen bond that enhances the stability of the cis conformation [14] [19].

Crystal structure analysis reveals that salicylamide molecules form dimeric structures through intermolecular hydrogen bonding between amide groups of adjacent molecules [17] [24]. These dimeric units further organize into extended three-dimensional networks through additional hydrogen bonding interactions, resulting in the characteristic crystalline structure with a melting point range of 140-144°C [4] [24]. The combination of intra- and intermolecular hydrogen bonding significantly influences the compound's solubility profile, with enhanced solubility observed at elevated pH values due to ionization of the phenolic hydroxyl group [4].

Table 4: Functional Groups and Bonding Characteristics

| Functional Group | Position/Description | Bonding Characteristics | Impact on Properties |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | ortho position (C-2) relative to amide group | Forms intramolecular H-bond with amide oxygen | Lower acidity (pKa 8.2), enhanced solubility at high pH |

| Primary Amide (-CONH₂) | Carbonyl carbon attached to benzene ring | NH₂ acts as hydrogen bond donor | Provides hydrogen bonding capability, affects crystal structure |

| Benzene Ring | Six-membered aromatic ring | π-electron delocalization, aromatic stability | Chemical stability, UV absorption properties |

| Intramolecular Hydrogen Bond | O-H···O=C (six-membered ring formation) | Stabilizes cis conformation, bond length ~2.0 Å | Conformational preference, affects physical properties |

| Intermolecular Hydrogen Bond | N-H···O interactions in crystal structure | Facilitates crystal packing and dimer formation | Crystal structure determination, melting point |

Physical Description

Solid

Color/Form

YELLOW LEAFLETS FROM DILUTE ALCOHOL

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

181.5 °C @ 14 MM HG

181.50 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

Density

1.175 @ 140 °C/4 °C

LogP

1.28 (LogP)

Log Kow = 1.28

Decomposition

Appearance

Melting Point

140 °C

UNII

EM8BM710ZC

Related CAS

GHS Hazard Statements

H302 (99.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (55.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (36.01%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (36.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (35.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

SALICYLAMIDE, THE AMIDE OF SALICYLIC ACID, IS NO LONGER AN OFFICIAL DRUG. ITS EFFECTS IN MAN ARE NOT RELIABLE, & ITS USE IS NOT RECOMMENDED. THE SMALL DOSES INCLUDED IN "OVER-THE-COUNTER" ANALGESIC AND SEDATIVE MIXTURES ARE PROBABLY INEFFECTIVE.

THIRD MOST COMMON COMPONENT OF NONPRESCRIPTION HYPNOTIC MIXT IS SODIUM SALICYLAMIDE. DOSE OF 1.3 G HAS SLIGHT SEDATIVE EFFECT; DOSE INCL IN NONPRESCRIPTION PRODUCTS IS 200-380 MG. /SODIUM SALICYLAMIDE/

MEDICATION (VET): DEPRESSES INTESTINAL SMOOTH MUSCLE FUNCTION IN RABBIT & DOG TRIALS. MOST PROMISING INDICATION IN VET MEDICINE MAY BE FOR DOGS WITH CALCIUM PHOSPHATE CONTAINING URINARY CALCULI WHICH ITS COMPLEX GLUCURONIDE METABOLITES MAY HELP SOLUBILIZE.

For more Therapeutic Uses (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

ATC Code

N02 - Analgesics

N02B - Other analgesics and antipyretics

N02BA - Salicylic acid and derivatives

N02BA05 - Salicylamide

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

/IN THE RABBIT/ RATE OF TRANSPORT OF FREE DRUG ACROSS BASAL BARRIER WAS BLOOD-FLOW-LIMITED, WHILE TRANSPORT OF THE GLUCURONIDE WAS LIMITED BY TRANSPORT STEP OUT OF EPITHELIAL CELL RATHER THAN BY RATE OF SYNTHESIS.

...WHEN DOSE OF SALICYLAMIDE EXCEEDS ABOUT 1 G...SIGNIFICANT LEVELS OF UNCHANGED DRUG APPEAR IN PLASMA.

BIOAVAILABILITY STUDIES IN HUMAN/S/...INDICATED THAT SODIUM SALICYLAMIDE IN SOLN IS ABSORBED FASTER AFTER ORAL DOSES THAN SALICYLAMIDE IN TABLETS. SEDATIVE EFFECT OCCURRED EARLIER WITH NA SALT THAN WITH SALICYLAMIDE & EXTENT OF SEDATION INCR WITH INCR DOSES OF BOTH COMPD.

For more Absorption, Distribution and Excretion (Complete) data for SALICYLAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

AFTER ADMIN OF SALICYLAMIDE TO CATS NO GLUCURONIDE CONJUGATE COULD BE DETECTED IN URINE. INCR AMT OF SULFURIC ACID ESTER CONJUGATE & SUBSTANTIALLY GREATER AMT OF 2,3-DIHYDROXYBENZAMIDE WERE PRODUCED BY CAT COMPARED WITH RABBIT.

SALICYLAMIDE GIVES SALICYLAMIDE-2-BETA-D-GLUCURONIDE & SALICYLAMIDE-2-SULFATE IN MAN. /FROM TABLE/

AFTER ADMIN OF 5 MG/KG SALICYLAMIDE IN 5 MG/KG TYLENOL SUSPENSION, CHILDREN EXCRETED 78% OF DOSE AS SALICYLAMIDE SULFATE; ADULTS 36%. IN ADULTS, GLUCURONIDE WAS MAJOR PRODUCT. GLUCURONIDE CONJUGATION DEFICIENCY IN CHILDREN IS ACCOMPANIED BY A HIGHER RATE OF SULFATE FORMATION.

For more Metabolism/Metabolites (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Wikipedia

Brifentanil

Drug Warnings

VET: WARNING: CATS MAY BE VERY SENSITIVE TO TOXIC EFFECT OF THIS DRUG.

Dose related GI and CNS disturbances are the most common adverse effects of salicylamide. GI disturbances may include nausea, vomiting, heartburn, anorexia, or diarrhea. CNS disturbances may include dizziness, drowsiness, lightheadedness, faintness, or headache. Flushing, hyperventilation, sweating, dry mouth, rash, and thrombocytopenic purpura have also been reported. Adverse Gi and CNS effects occur infrequently with salicylamide doses occur infrequently with salicylamide doses of 325-650 mg but occur often with higher doses. Tinnitus, ecchymoses, hemorrhagic lesions, leukopenia, or thrombocytopenia may also occur with high doses.

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A METHOD BASED ON REVERSED-PHASE HIGH-PRESSURE LIQ CHOMATOGRAPHY WAS USED FOR THE SIMULTANEOUS QUANTITATION OF DRUGS.

FLUOROMETRIC PROCEDURE FOR DETERMINING SALICYLAMIDE IS PRESENTED.

GLC PROCEDURE FOR THE ANALYSIS OF DRUGS SIMULTANEOUSLY IN PREPN.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC ASSAY OF UNDERIVATIZED SALICYLAMIDE IN PLASMA, SALIVA, & URINE.

A RAT PLASMA ASSAY WAS DEVELOPED USING RING-LABELED TRITRIATED SALICYLAMIDE.

High performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.

Storage Conditions

Interactions

BIOLOGICAL HALF-LIFE OF SALICYLAMIDE...INCR SOMEWHAT BY IV ASCORBIC ACID & MORE BY ORAL ASCORBIC ACID; PLASMA LEVELS OF SALICYLAMIDE & GLUCURONIDE METABOLITE INCR WHILE LEVELS OF SULFATE METABOLITE DECR. ...MAX INHIBITION OF SULFATE CONJUGATION OR SALICYLAMIDE BY ASCORBIC ACID WHEN BOTH...IN HIGH CONCN IN INTESTINAL WALL & LIVER.

SALICYLAMIDE ADMIN DECR RADIOSULFATE UPTAKE BY MATERNAL SERUM & LIVER, FETUS, & PLACENTA; EFFECTS BEING DOSE-DEPENDENT.

IN THE PRESENCE OF SALICYLAMIDE, 7,12-DIMETHYLBENZ(A)ANTHRACENE LOST ITS ABILITY TO INDUCE DNA-REPAIR SYNTHESIS IN RAT HEPATOCYTES. THIS FAILURE TO INDUCE DNA REPAIR IS DUE TO INHIBITION OF A SULFATE ESTER INTERMEDIATE.

For more Interactions (Complete) data for SALICYLAMIDE (12 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR

Dates

The acute toxicity profile of a teething gel containing salicylamide in toddlers: an observational poisons centre-based study

Katharina E Hofer, Seraina Kaegi, Stefan WeilerPMID: 30444142 DOI: 10.1080/15563650.2018.1516288

Abstract

Novel salicylamide derivatives as potent multifunctional agents for the treatment of Alzheimer's disease: Design, synthesis and biological evaluation

Qing Song, Yan Li, Zhongcheng Cao, Xiaoming Qiang, Zhenghuai Tan, Yong DengPMID: 30500523 DOI: 10.1016/j.bioorg.2018.11.022

Abstract

A series of salicylamide derivatives were designed, synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease. In vitro assays demonstrated that most of the derivatives were selective AChE inhibitors. They showed good inhibitory activities of self- and Cu-induced Aβ

aggregation, and significant antioxidant activities. Among them, compound 15b exhibited good inhibitory activity toward RatAChE and EeAChE with IC

value of 10.4 μM and 15.2 μM, respectively. Moreover, 15b displayed high antioxidant activity (2.46 Trolox equivalents), good self- and Cu

-induced Aβ

aggregation inhibitory potency (42.5% and 31.4% at 25.0 μM, respectively) and moderate disaggregation ability to self- and Cu

-induced Aβ

aggregation fibrils (23.4% and 27.0% at 25 μM, respectively). Furthermore, 15b also showed biometal chelating abilities, anti-neuroinflammatory ability and BBB permeability. These multifunctional properties indicated compound 15b was worthy of being chosen for further pharmacokinetics, toxicity and behavioral researches to test its potential for AD treatment.

Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents

Alejandro Torregrosa-Chinillach, Alba Sánchez-Laó, Elisa Santagostino, Rafael ChinchillaPMID: 31717507 DOI: 10.3390/molecules24224058

Abstract

A chiral primary amine-salicylamide is used as an organocatalyst for the enantioselective conjugate addition of α,α-disubstituted aldehydes to maleimides and nitroalkenes. The reactions are performed in deep eutectic solvents as reaction media at room temperature, leading to the corresponding adducts with enantioselectivities up to 88% (for maleimides) and 80% (for nitroalkenes). Catalyst and solvent can be recovered and reused.Salicylamide derivatives for iron and aluminium sequestration. From synthesis to complexation studies

Joanna I Lachowicz, Miriam Crespo-Alonso, Claudia Caltagirone, Giancarla Alberti, Raffaela Biesuz, James O Orton, Valeria M NurchiPMID: 29685783 DOI: 10.1016/j.jtemb.2018.04.010

Abstract

This paper presents an easy, fast and economic synthesis of chelating agents for medical, environmental and analytical applications, and the evaluation of the stability of their complexes with Feand Al

. Complex formation equilibria with Cu

and Zn

metal ions were also studied to evaluate if the chelating agents can perturb the homeostatic equilibria of these essential metal ions. Effective chelating agents for metal ions, in addition to their well-known medical uses, find an increasing number of applications in environmental remediation, agricultural applications (supplying essential elements in an easily available form), and in analytical chemistry as colorimetric reagents. Besides the stability of the complexes, the lack of toxicity and the low cost are the basic requisites of metal chelating agents. With these aims in mind, we utilized ethyl salicylate, a cheap molecule without toxic effects, and adopted a simple synthetic strategy to join two salicylate units through linear diamines of variable length. Actually, the mutual position of the metal binding oxygen groups, as well as the linker length, affected protonation and complex formation equilibria. A thorough study of the ligands is presented. In particular, the complex formation equilibria of the three ligands toward Fe

, Al

, Zn

and Cu

ions were investigated by combined potentiometric and spectrophotometric techniques. The results are encouraging: all the three ligands form stable complexes with all the investigated metal ions, involving the oxygen donor atoms from the 2-hydroxybenzamido unit, and nitrogen atoms in copper and zinc coordination.

Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug

Prabodh Chander Sharma, Mona Piplani, Harish RajakPMID: 27758690 DOI: 10.2174/1567201813666161018153852

Abstract

Fluoroquinolones, the synthetic antibacterial agents are being successfully utilized against bacterial infections, since the time immemorial. Despite of enormous useful features, these drugs are associated with some limitations also. Large number of efforts has been made by various scientists to improve pharmacokinetic properties of these drugs and hence, to overcome the limitations associated with them.The aim of this paper is to introduce a novel scheme for synthesis of prodrug with improved pharmacokinetic properties i.e., lipophilicity and consequently, modified bioavailability of norfloxacin.

Fatty acid hydrazide of selected fatty acid was synthesized followed by preparation of 5-formyl salicylamide. N-Mannich base of norfloxacin was synthesized by reacting norfloxacin with 5-formyl salicylamide. The prodrug was obtained by covalently coupling this N-Mannich base of norfloxacin with fatty acid hydrazide. The synthesized lipid based prodrug was evaluated for partition coefficient by shake flask method and screened for antimicrobial activity against selected strains. Drug content determination and in vitro dissolution studies utilizing HPLC were also carried out.

The synthesized prodrug was found to exhibit improved partition coefficient (1.15) when compared with parent drug, norfloxacin (0.46). The results of antimicrobial evaluation indicate promising antibacterial and antifungal activity.

The synthesized prodrug proved to be a good antimicrobial substance due to improved lipophilicity and would be expected to be used as a suitable candidate for exploration of possible utilities in treatment of bacterial infections in forthcoming time.

Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors

Yunkyung Jeong, Jooyeon Lee, Jae-Sang RyuPMID: 27041399 DOI: 10.1016/j.bmc.2016.03.042

Abstract

A series of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives were designed, synthesized, and evaluated for the Aurora kinase inhibitory activities. The novel hinge-binder tethered 1,2,3-triazolylsalicylamide scaffold was effectively assembled by Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). A variety of alkynes with hinge binders were used to search proper structures-binding relationship to the hinge region. The synthesized 1,2,3-triazolylsalicylamide derivatives showed significant Aurora kinase inhibitory activity. In particular, 8a inhibited Aurora A kinase with an IC50 value of 0.284 μM, whereas 8m inhibited Aurora B kinase with an IC50 value of 0.364 μM.Antifungal activity of a new group of salicylamide derivatives for dermatophytes. II. The relation of chemical structure to activity

A Y HAMILTON, K S PILCHERPMID: 24544096 DOI:

Abstract

Salicylamide cocrystals: screening, crystal structure, sublimation thermodynamics, dissolution, and solid-state DFT calculations

Alex N Manin, Alexander P Voronin, Nikolay G Manin, Mikhail V Vener, Anastasia V Shishkina, Anatoly S Lermontov, German L PerlovichPMID: 24861612 DOI: 10.1021/jp5032898

Abstract

A new cocrystal of 2-hydroxybenzamide (A) with 4-acetamidobenzoic acid (B) has been obtained by the DSC screening method. Thermophysical analysis of the aggregate [A:B] has been conducted and a fusion diagram has been plotted. Cocrystal formation from melts was studied by using thermomicroscopy. A cocrystal single-crystal was grown and its crystal structure was determined. The pattern of noncovalent interactions has been quantified using the solid-state DFT computations coupled with the Bader analysis of the periodic electron density. The sublimation processes of A-B cocrystal have been studied and its thermodynamic functions have been calculated. The classical method of substance transfer by inert gas-carrier was chosen to investigate sublimation processes experimentally. The lattice energy is found to be 143 ± 4 kJ/mol. It is lower than the sum of the corresponding values of the cocrystal pure components. The theoretical value of the lattice energy, 156 kJ/mol, is in reasonable agreement with the experimental one. A ternary phase diagram of solubility (A-B-ethanol) has been plotted and the areas with solutions for growing thermodynamically stable cocrystals have been determined.Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding

Lucjan Sobczyk, Dorota Chudoba, Peter M Tolstoy, Aleksander FilarowskiPMID: 27918442 DOI: 10.3390/molecules21121657

Abstract

A review of selected literature data related to intramolecular hydrogen bonding in-hydroxyaryl Schiff bases,

-hydroxyaryl ketones,

-hydroxyaryl amides, proton sponges and

-hydroxyaryl Mannich bases is presented. The paper reports on the application of experimental spectroscopic measurements (IR and NMR) and quantum-mechanical calculations for investigations of the proton transfer processes, the potential energy curves, tautomeric equilibrium, aromaticity etc. Finally, the equilibrium between the intra- and inter-molecular hydrogen bonds in amides is discussed.

Molecular Ionization-Desorption Analysis Source (MIDAS) for Mass Spectrometry: Thin-Layer Chromatography

Gregory T Winter, Joshua A Wilhide, William R LaCoursePMID: 26471042 DOI: 10.1007/s13361-015-1289-5